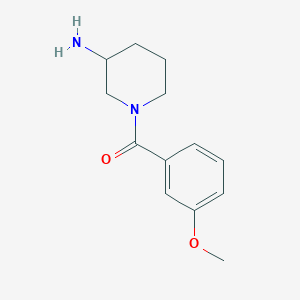

1-(3-Methoxybenzoyl)piperidin-3-amine

Description

Properties

CAS No. |

1291555-63-9 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

(3-aminopiperidin-1-yl)-(3-methoxyphenyl)methanone |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-6-2-4-10(8-12)13(16)15-7-3-5-11(14)9-15/h2,4,6,8,11H,3,5,7,9,14H2,1H3 |

InChI Key |

XABFHBLOTWIFRV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCCC(C2)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxybenzoyl)piperidin-3-amine serves as a vital building block in the synthesis of pharmaceuticals, particularly those aimed at treating central nervous system disorders. Its ability to interact with various receptors makes it a candidate for developing drugs targeting conditions such as anxiety, depression, and neurodegenerative diseases.

Case Studies:

- A study demonstrated its efficacy in modulating serotonin receptors, suggesting potential applications in antidepressant formulations.

- Research has indicated that derivatives of this compound exhibit antipsychotic properties, marking it as a promising candidate for further development.

Biological Studies

The compound is utilized in receptor-ligand interaction studies, aiding in understanding how various drugs exert their effects at the molecular level. Its role as a probe in biological pathways allows researchers to elucidate mechanisms underlying disease processes.

Case Studies:

- Investigations into its binding affinity with dopamine receptors have provided insights into its potential use in treating schizophrenia.

- Studies have shown that modifications to the piperidine structure can enhance selectivity for specific receptor subtypes, leading to more targeted therapies.

Chemical Biology

In chemical biology, this compound acts as a tool for investigating biological mechanisms. Its ability to influence signaling pathways makes it valuable for research into cellular processes.

Case Studies:

- The compound has been used to study the effects of piperidine derivatives on apoptosis in cancer cells, indicating a possible role in cancer therapy.

- It has also been explored for its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including:

- Formation of the piperidine ring through cyclization reactions.

- Substitution reactions to introduce the methoxybenzoyl group.

The mechanism of action primarily involves binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the target and context of use.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Heterocyclic Substituents : The 3-methoxybenzoyl group (aromatic acyl) in the target compound contrasts with heterocyclic substituents (e.g., pyrimidine in , pyrazole in ). Aromatic acyl groups may enhance lipophilicity and receptor binding, while heterocycles improve solubility and metabolic resistance.

- Salt Forms : The dihydrochloride salt of 1-(pyrimidin-4-yl)piperidin-3-amine demonstrates how salt formation can optimize physicochemical properties for drug formulation.

Receptor Binding and CNS Uptake

- NK1 Receptor Ligands : describes analogs like (2S,3S)-N-(1-(2-[1-11C]ethoxy-5-(3-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)phenyl)ethyl)-2-phenylpiperidin-3-amine (I), which showed high brain uptake in PET studies . While this compound lacks direct data, its methoxy group may similarly enhance blood-brain barrier penetration compared to polar substituents (e.g., pyrimidine in ).

- Amine Position : The 3-amine group in piperidine derivatives is critical for hydrogen bonding with receptors. For example, (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride highlights stereochemical influences on biological activity.

Preparation Methods

Protection of Piperidine Amines and Alkylation (Based on Patent CN105130880A)

A robust method involves selective protection of the primary amine of 4-aminopiperidine using benzophenone to form an intermediate Schiff base (N-(diphenylmethylene)piperidin-4-amine). This protection exploits the chemical differences between primary and secondary amines, allowing selective functionalization of the secondary amine.

| Step | Reagents and Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 4-Aminopiperidine + benzophenone in toluene with BF₃·Et₂O catalyst, reflux 8-10 h | Formation of protected intermediate (N-(diphenylmethylene)piperidin-4-amine) | 69-78% after recrystallization |

| 2 | Intermediate + alkali (NaH or n-BuLi) in THF at 0°C, then 3-methoxypropyl bromide (1.1-1.5 equiv), stir at room temp 3-5 h | Alkylation of the secondary amine with 3-methoxypropyl group | High conversion |

| 3 | Acidic deprotection with 10% HCl aqueous solution, extraction with ethyl acetate and dichloromethane | Removal of benzophenone protecting group, recovery of benzophenone | Product isolated with 81% yield, purity ~97% (GC) |

This method allows recycling of the benzophenone protecting group, facilitating industrial scale-up. The key advantages include mild reaction conditions, high selectivity, and good yields.

Preparation of 3-Aminopiperidine Precursors (Based on Patent CN103373953A)

The synthesis of 3-aminopiperidine intermediates, crucial for constructing the target molecule, involves:

- Use of carbobenzoxy (Cbz) or tert-butoxycarbonyl (Boc) protected amines.

- Oxidation and substitution reactions under mild conditions.

- Acidic deprotection to yield free amines or their salts.

| Step | Reagents and Conditions | Description | Yield/Outcome |

|---|---|---|---|

| Protection | Use of Cbz or Boc protecting groups on amino-piperidine derivatives | Stabilizes amine during further transformations | High optical purity |

| Deprotection | Acidic treatment (HCl or trifluoroacetic acid), 0-100°C, 1-12 h | Removal of protecting groups | Clean conversion, minimal byproducts |

This approach ensures high optical purity and yield, important for chiral synthesis of piperidine derivatives.

Synthesis of (R)-3-(Boc-Amino)piperidine as a Key Intermediate (Based on ChemicalBook 2022)

Hydrogenation and carbamate formation are used to prepare Boc-protected 3-aminopiperidine derivatives, which can be further functionalized.

| Step | Reagents and Conditions | Description | Yield/Outcome |

|---|---|---|---|

| Hydrogenation | Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate + 10% Pd/C, ethanol, H₂ atmosphere, room temp, 14 h | Removal of benzyl protecting group | 91% yield of tert-butyl 3-piperidinylcarbamate |

| Carbamate formation | t-Butyl piperidine-3-ylcarbamate + acetic acid + Pd/C, H₂ pressure (0.6 MPa), 65°C, 12 h | Formation of Boc-protected amine | 73.8% yield of white crystalline product |

This method provides a high-purity intermediate suitable for further acylation to introduce the methoxybenzoyl group.

Summary Table of Key Preparation Steps

| Preparation Stage | Reagents/Conditions | Purpose | Yield (%) | Notes |

|---|---|---|---|---|

| Amine protection | Benzophenone, toluene, BF₃·Et₂O, reflux 8-10 h | Protect primary amine selectively | 69-78 | Enables selective alkylation |

| Alkylation | NaH or n-BuLi, THF, 0°C, 3-methoxypropyl bromide, RT 3-5 h | Introduce methoxypropyl group | High | Controlled conditions prevent side reactions |

| Deprotection | 10% HCl aqueous, RT | Remove protecting group | 81 | Benzophenone recovered |

| 3-Aminopiperidine prep | Cbz or Boc protection, acidic deprotection | Prepare chiral amine intermediate | >70 | High optical purity |

| Boc-amino piperidine synthesis | Pd/C hydrogenation, acetic acid, H₂ pressure | Form Boc-protected amine | 73.8-91 | Scalable, high purity |

Analytical and Purification Details

- Purification : Recrystallization from ethanol/heptane mixtures is commonly used to purify intermediates.

- Extraction : Organic layers typically extracted with ethyl acetate and dichloromethane to separate product from aqueous phase.

- Yield and Purity : Yields range from 69% to 91% depending on step; purity often exceeds 97% as confirmed by Gas Chromatography (GC).

- Catalysts and Additives : BF₃·Et₂O and molecular sieves (4A) are used to enhance reaction efficiency and remove water.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.